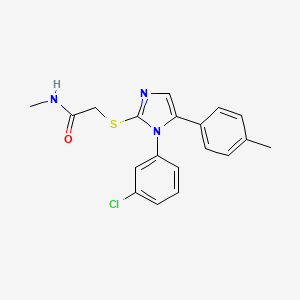

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-11-22-19(25-12-18(24)21-2)23(17)16-5-3-4-15(20)10-16/h3-11H,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRCNZLOHIFALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the 3-chlorophenyl and p-tolyl groups. The final step involves the thioetherification and N-methylation to yield the target compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of enzyme interactions.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The chlorophenyl and p-tolyl groups may enhance binding affinity to certain receptors or enzymes, modulating their activity. The thioether linkage provides additional sites for interaction, potentially affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares structural homology with several derivatives reported in the literature, differing primarily in aryl substituents and heterocyclic appendages. Key analogs include:

Key Observations :

- Substituent Effects : The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from the 4-bromophenyl (9c) or 4-methylphenyl (9d) groups in analogs. Bromo substituents (9c) may enhance binding via halogen bonding but reduce metabolic stability compared to methyl groups .

- Configuration and Conformation: The (E)-imine configuration in ’s analog highlights the importance of stereoelectronic effects, which may differ in the target compound due to its non-planar thioether linkage .

Physicochemical Properties

- Melting Points: reports analogs with melting points ranging from 160–220°C, influenced by substituent bulk and crystallinity.

- Solubility: The thioether and N-methylacetamide groups may improve aqueous solubility relative to ’s benzodioxol-containing analog, which relies on nonpolar interactions .

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a member of the imidazole derivative family, known for its diverse biological activities. Its structure includes an imidazole ring, a thioether linkage, and an acetamide group, which contribute to its potential pharmacological properties. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 434.0 g/mol. The presence of the 3-chlorophenyl and p-tolyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The compound has shown promise as an enzyme inhibitor , specifically targeting bacterial enzymes involved in cell wall synthesis. For instance, studies have demonstrated that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have indicated that it induces apoptosis in breast cancer cells (MCF-7), with IC50 values reported around 52 nM. The mechanism involves cell cycle arrest at the G2/M phase and disruption of tubulin polymerization, leading to mitotic catastrophe .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 52 | Apoptosis induction, G2/M arrest |

| MDA-MB-231 (triple-negative breast cancer) | 74 | Tubulin polymerization disruption |

Antifungal Activity

In addition to antibacterial and anticancer properties, the compound has been investigated for antifungal activity. Preliminary results suggest effectiveness against Candida albicans, with MIC values comparable to established antifungal agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival.

- Receptor Modulation : The imidazole ring facilitates binding to various receptors involved in signaling pathways related to cancer progression.

Computational docking studies indicate favorable binding conformations with target proteins, suggesting a mechanism by which these compounds exert their effects .

Case Studies and Research Findings

Several studies have highlighted the potential of imidazole derivatives in drug development:

- Antiproliferative Activity : A study demonstrated that compounds structurally related to this compound exhibited antiproliferative effects against multiple cancer cell lines, emphasizing the role of structural modifications on biological efficacy .

- Synergistic Effects : Research has also explored the synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer strains .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide?

The compound is typically synthesized via multi-step reactions involving imidazole core formation, followed by functionalization. Key steps include:

- Imidazole ring construction : Cyclocondensation of α-ketoesters or aldehydes with ammonium acetate and primary amines under reflux in ethanol or acetic acid .

- Thioether linkage introduction : Nucleophilic substitution between a 2-mercaptoimidazole intermediate and 2-chloro-N-methylacetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Purification : Recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients to isolate the final product .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural elucidation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.4 ppm, methyl groups at δ 2.3–2.5 ppm) .

- FTIR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves absolute configuration and intermolecular interactions (e.g., π-π stacking in the imidazole ring) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved during characterization?

Advanced strategies include:

- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbons unambiguously. For example, HMBC correlations can confirm thioether connectivity between imidazole and acetamide moieties .

- High-resolution mass spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) to validate stoichiometry .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic rotational barriers in the acetamide group .

Q. What computational methods are suitable for predicting the compound’s reactivity or stability?

- DFT calculations (B3LYP/SDD) : Optimizes geometry and calculates bond angles (e.g., C-S-C ~105°, C=O bond length ~1.22 Å) to assess steric strain .

- HOMO-LUMO analysis : Predicts electrophilic/nucleophilic sites; lower band gaps (~3.5 eV) suggest higher reactivity toward electron-deficient species .

- Molecular docking (AutoDock Vina) : Screens potential protein targets (e.g., COX-1/2 enzymes) by simulating binding poses and interaction energies (ΔG < -8 kcal/mol indicates strong affinity) .

Q. How can reaction yields be optimized for the thioether coupling step?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the mercapto group .

- Catalyst loading : Cu(OAc)₂ (10 mol%) accelerates 1,3-dipolar cycloaddition in click chemistry-derived analogs .

- Temperature control : Maintaining 60–80°C prevents byproduct formation (e.g., disulfide linkages) .

Data Contradiction & Experimental Design

Q. How should discrepancies in biological activity data (e.g., IC₅₀ variability) be addressed?

- Dose-response standardization : Use consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .

- Cellular vs. enzymatic assays : Compare inhibitory effects on isolated enzymes (e.g., COX-2) versus cell-based models to identify off-target interactions .

- SAR studies : Systematically modify substituents (e.g., p-tolyl → 4-fluorophenyl) to correlate structure with activity trends .

Q. What strategies validate crystallographic data when twinning or disorder is observed?

- Twin refinement (SHELXL) : Applies twin laws (e.g., two-fold rotation) to model overlapping lattices .

- Occupancy adjustment : Partially occupied solvent molecules or counterions are refined with constraints to improve R-factors (<0.05) .

- PLATON validation : Checks for missed symmetry or voids using the ADDSYM algorithm .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.